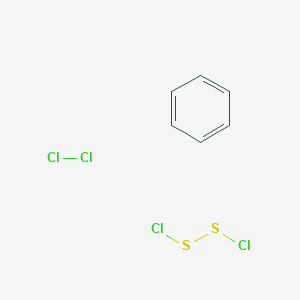![molecular formula C14H21ClN2O B217924 2-[(2-Tert-butylphenoxy)methyl]-4,5-dihydroimidazole hydrochloride CAS No. 101564-91-4](/img/structure/B217924.png)
2-[(2-Tert-butylphenoxy)methyl]-4,5-dihydroimidazole hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-Tert-butylphenoxy)methyl]-4,5-dihydroimidazole hydrochloride, commonly known as BIM-23056, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of imidazole derivatives and has been found to exhibit a wide range of pharmacological properties.
Mécanisme D'action
The exact mechanism of action of BIM-23056 is not fully understood. However, it is believed to work by inhibiting the production of prostaglandins, which are responsible for inflammation and pain. BIM-23056 also acts on the central nervous system by modulating the activity of neurotransmitters, such as serotonin and dopamine.
Biochemical and Physiological Effects:
BIM-23056 has been shown to have a wide range of biochemical and physiological effects. It has been found to reduce inflammation and pain, lower body temperature, and improve cognitive function. Additionally, BIM-23056 has been shown to have a positive effect on mood and can be used to treat depression and anxiety.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using BIM-23056 in lab experiments is its potent anti-inflammatory and analgesic effects. This makes it an ideal compound for studying the mechanisms of pain and inflammation. However, one limitation of using BIM-23056 is its potential toxicity. It is important to use appropriate safety measures when handling this compound.
Orientations Futures
There are several potential future directions for research on BIM-23056. One area of interest is its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of BIM-23056 and its potential therapeutic applications. Finally, more studies are needed to determine the safety and toxicity of this compound, particularly in long-term use.
Méthodes De Synthèse
The synthesis of BIM-23056 involves the reaction of 2-tert-butylphenol with formaldehyde and ammonium chloride in the presence of a catalyst. The resulting product is then reacted with imidazole to obtain the final product, BIM-23056.
Applications De Recherche Scientifique
BIM-23056 has been studied extensively for its potential therapeutic applications. It has been found to exhibit potent anti-inflammatory, analgesic, and antipyretic effects. Additionally, BIM-23056 has been shown to have a positive effect on the central nervous system and can be used to treat various neurological disorders.
Propriétés
Numéro CAS |
101564-91-4 |
|---|---|
Nom du produit |
2-[(2-Tert-butylphenoxy)methyl]-4,5-dihydroimidazole hydrochloride |
Formule moléculaire |
C14H21ClN2O |
Poids moléculaire |
268.78 g/mol |
Nom IUPAC |
2-[(2-tert-butylphenoxy)methyl]-4,5-dihydro-1H-imidazole;hydrochloride |
InChI |
InChI=1S/C14H20N2O.ClH/c1-14(2,3)11-6-4-5-7-12(11)17-10-13-15-8-9-16-13;/h4-7H,8-10H2,1-3H3,(H,15,16);1H |
Clé InChI |
BETHWPJVQCLYFC-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=CC=C1OCC2=NCCN2.Cl |
SMILES canonique |
CC(C)(C)C1=CC=CC=C1OCC2=NCC[NH2+]2.[Cl-] |
Synonymes |
2-[(2-tert-butylphenoxy)methyl]-4,5-dihydroimidazole chloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



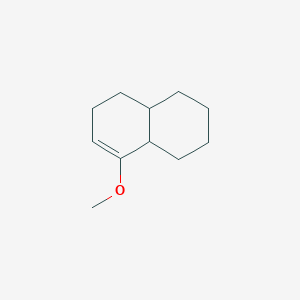
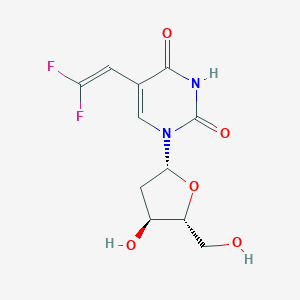
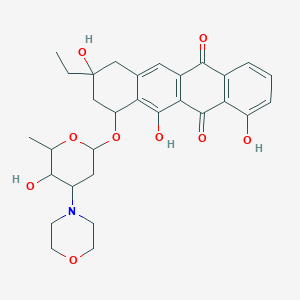

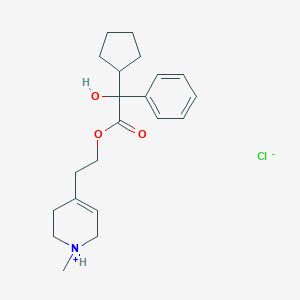
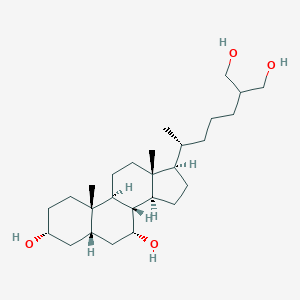
![5-[1-Carboxy-2-(trimethylazaniumyl)ethoxy]-5-oxopentanoate](/img/structure/B217895.png)
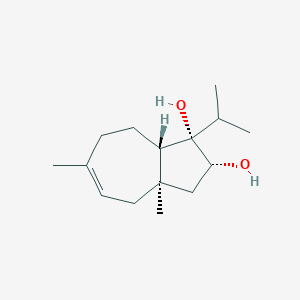
![N-[(E)-[(2E,4E)-undeca-2,4-dienylidene]amino]nitrous amide](/img/structure/B217929.png)
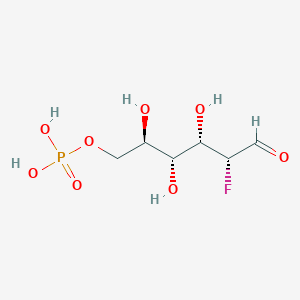

![(2R)-2-hydroxy-N-[(2S)-3-hydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadecan-2-yl]octadecanamide](/img/structure/B217941.png)
![[(5E,8E,13E)-12-Butanoyloxy-1,11,21-trihydroxy-17-(1-hydroxyethyl)-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-25-yl] butanoate](/img/structure/B217961.png)
